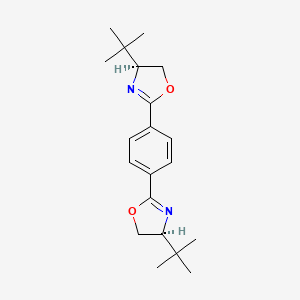
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core. The presence of tert-butyl groups and the chiral centers in the oxazoline rings make this compound particularly interesting for various applications in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Attachment to Benzene Core: The oxazoline rings are then attached to the benzene core through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles.
Reduction: The oxazoline rings can be reduced to amino alcohols.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Oxazoles.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis.
Material Science: Employed in the synthesis of chiral polymers and materials.
Medicinal Chemistry: Investigated for its potential use in drug development due to its chiral properties.
Coordination Chemistry: Used to form complexes with metals for various catalytic applications.
Wirkmechanismus
The mechanism of action of 1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene in asymmetric catalysis involves the formation of a chiral environment around the metal center. This chiral environment induces enantioselectivity in the catalytic reactions, leading to the preferential formation of one enantiomer over the other. The oxazoline rings coordinate to the metal center, stabilizing the transition state and enhancing the reaction rate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene: Features tert-butyl groups and oxazoline rings.
1,4-Bis((S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with isopropyl groups instead of tert-butyl groups.
1,4-Bis((S)-4-(methyl)-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with methyl groups instead of tert-butyl groups.
Uniqueness
This compound is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the selectivity of the compound in asymmetric catalysis. The chiral centers in the oxazoline rings further contribute to its effectiveness in inducing enantioselectivity.
Eigenschaften
Molekularformel |
C20H28N2O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(4S)-4-tert-butyl-2-[4-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-7-9-14(10-8-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
PYWFEROGTALLFM-HZPDHXFCSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@H](CO3)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


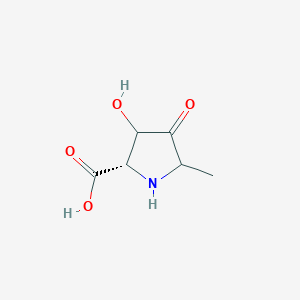
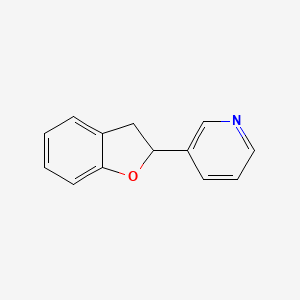
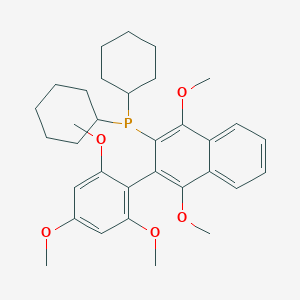
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)


![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)



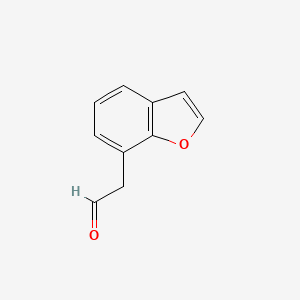
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
